
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a benzofuran ring. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The azetidine ring is a saturated four-membered ring with one nitrogen atom and three carbon atoms. The benzofuran ring is a fused ring system that consists of a benzene ring fused to a furan ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, azetidine, and benzofuran rings. The presence of these rings would likely be confirmed using techniques such as 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and benzofuran rings. The 1,2,3-triazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and benzofuran rings. For example, 1,2,3-triazole derivatives are typically white or colorless solids that are highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Biological Activity
Antimicrobial and Antifungal Properties
Research has highlighted the synthesis and antimicrobial activity of novel benzofuran-based 1,2,3-triazoles, demonstrating significant antimicrobial properties. This suggests that compounds incorporating 1,2,3-triazole groups, akin to the subject compound, could be potent agents against various microbial strains (Sunitha et al., 2017). Additionally, a series of bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazines exhibited pronounced antimicrobial and antifungal activities, indicating the therapeutic potential of triazole-containing compounds (Reddy et al., 2011).
Catalysis and Synthetic Applications
Catalyst Development
Triazoles are also pivotal in catalysis, as evidenced by the creation of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure. This underscores the utility of triazole frameworks in enhancing reaction efficiencies, which could be relevant for further derivatization of compounds like the one (Ozcubukcu et al., 2009).
Metabolic Studies
Metabolism of Strained Rings
A study on AZD1979, a compound containing a strained ring similar to an azetidinone, showed that it undergoes glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation. This reveals insights into the metabolic pathways and potential detoxification mechanisms for structurally complex molecules, highlighting the importance of considering metabolic stability and transformations in the development of new therapeutic agents (Li et al., 2019).
作用機序
Target of Action
The primary target of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole, is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II by the compound affects the carbon dioxide hydration and bicarbonate buffer system in the body. This system is crucial for maintaining pH balance and facilitating gas exchange in the lungs . The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
The presence of the 1h-1,2,3-triazole moiety in the compound suggests that it may have good chemical stability, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of Carbonic Anhydrase-II activity. This can lead to alterations in pH regulation and gas exchange processes in the body . The specific cellular effects are likely to depend on the tissue type and the extent of Carbonic Anhydrase-II expression and activity in those tissues.
特性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-4-2-3-10-7-13(22-14(10)12)15(20)18-8-11(9-18)19-6-5-16-17-19/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJYIBAHCSKPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
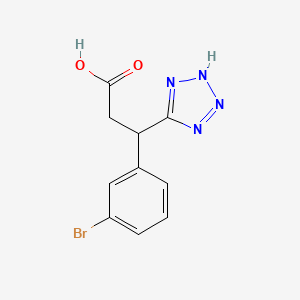
![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2702257.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2702259.png)

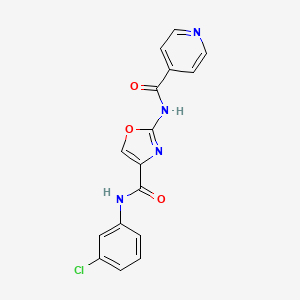
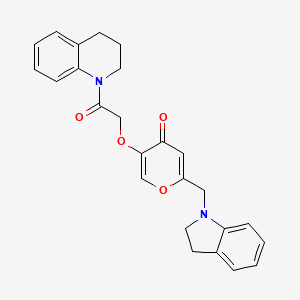
![4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2702270.png)
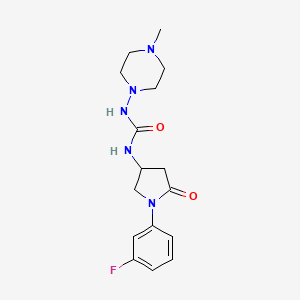
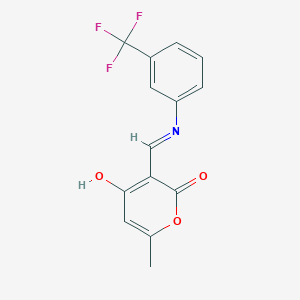
![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2702273.png)
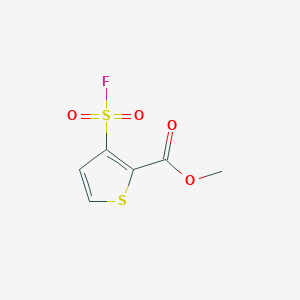
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)
![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
